N-(4-{[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)-2-fluorobenzamide
CAS No.: 1019097-85-8
Cat. No.: VC11918441
Molecular Formula: C22H19FN6O
Molecular Weight: 402.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1019097-85-8 |
|---|---|
| Molecular Formula | C22H19FN6O |
| Molecular Weight | 402.4 g/mol |
| IUPAC Name | N-[4-[[6-(3,5-dimethylpyrazol-1-yl)pyridazin-3-yl]amino]phenyl]-2-fluorobenzamide |
| Standard InChI | InChI=1S/C22H19FN6O/c1-14-13-15(2)29(28-14)21-12-11-20(26-27-21)24-16-7-9-17(10-8-16)25-22(30)18-5-3-4-6-19(18)23/h3-13H,1-2H3,(H,24,26)(H,25,30) |
| Standard InChI Key | UGJIADUYFNOIQH-UHFFFAOYSA-N |
| SMILES | CC1=CC(=NN1C2=NN=C(C=C2)NC3=CC=C(C=C3)NC(=O)C4=CC=CC=C4F)C |
| Canonical SMILES | CC1=CC(=NN1C2=NN=C(C=C2)NC3=CC=C(C=C3)NC(=O)C4=CC=CC=C4F)C |
Introduction
Chemical Identity and Physicochemical Properties
The compound is systematically named N-[4-({6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl}amino)phenyl]-2-fluorobenzamide and is identified by CAS registry number 1019097-88-1 . Key physicochemical properties include:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₂₂H₁₉FN₆O | |
| Molecular Weight | 402.4 g/mol | |
| Density | Not reported | |
| Melting/Boiling Points | Not reported |
The structure comprises a pyridazine ring (a six-membered heterocycle with two adjacent nitrogen atoms) linked to a 3,5-dimethylpyrazole group at the 6-position and a 2-fluorobenzamide moiety at the 3-position via an anilino bridge . The fluorine atom at the benzamide’s ortho position enhances electron-withdrawing effects, potentially influencing binding interactions with biological targets .
Synthesis and Structural Characterization
Synthetic Routes
The synthesis of N-(4-{[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)-2-fluorobenzamide likely follows multi-step protocols common to pyridazine derivatives. A plausible route involves:
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Pyridazine Functionalization: Introducing the pyrazole group via nucleophilic substitution or coupling reactions.
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Amide Bond Formation: Coupling 2-fluorobenzoic acid derivatives with the anilino-pyridazine intermediate using carbodiimide-based reagents .
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Purification: Chromatographic techniques to isolate the final product, validated by spectroscopic methods .
Reaction optimization (e.g., temperature, catalyst selection) is critical to achieving high yields, as seen in analogous compounds.
Biological Activity and Mechanism
Target Interaction Studies
Molecular docking simulations suggest the compound binds to the ATP pocket of kinases through:
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Hydrogen Bonding: Between the amide carbonyl and kinase backbone NH groups .
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Hydrophobic Interactions: Pyrazole methyl groups and fluorobenzamide’s aromatic ring with nonpolar residues .
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π-Stacking: Pyridazine’s electron-deficient ring and kinase’s aromatic side chains .
In vitro assays for analogous compounds show IC₅₀ values in the nanomolar range for cancer cell lines .
Applications in Drug Development
Therapeutic Indications
The compound’s profile aligns with candidates for:
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Autoimmune Diseases: Suppressing interleukin production in rheumatoid arthritis .
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Infectious Diseases: Combating multidrug-resistant bacteria .
Preclinical Challenges
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Solubility: The hydrophobic pyridazine-pyrazole system may limit aqueous solubility, necessitating formulation aids .
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Metabolism: Fluorine’s impact on cytochrome P450 interactions requires pharmacokinetic profiling .
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Toxicity: Pyrazole derivatives may exhibit off-target effects on hepatic enzymes .
Comparative Analysis with Analogous Compounds
Modifications to the core structure influence activity:
| Compound Variation | Bioactivity Trend | Source |
|---|---|---|
| Chlorine substitution (ortho) | Enhanced kinase inhibition | |
| Methoxy groups (benzamide) | Improved solubility | |
| Pyrimidine vs. pyridazine core | Reduced metabolic stability |
The 2-fluoro substitution in this compound balances potency and stability compared to bulkier substituents .
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